2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound known for its diverse chemical properties and wide range of applications. This compound features a cinnoline-based structure, augmented by functional groups that bestow unique reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide generally involves multiple steps:
Formation of 6-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline: This step typically begins with a cyclization reaction of suitable precursors under acidic or basic conditions.
Acetylation: Introducing the acetamide moiety to the cinnoline core, usually through an acetylation reaction.
Each step requires careful control of temperature, solvents, and reaction times to achieve high yield and purity.
Industrial Production Methods
For large-scale industrial production, optimization of these reactions is crucial. Processes often involve the use of continuous flow reactors to maintain consistent reaction conditions, improve efficiency, and reduce waste. Solvent recovery and recycling are also key to making the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 6-methyl group, yielding various oxidized derivatives.
Reduction: The cinnoline core allows for selective reduction reactions, producing dihydro or tetrahydro derivatives.
Substitution: The trifluoromethyl group can engage in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Reactions often employ strong nucleophiles or electrophiles depending on the desired substitution pattern.
Major Products
Scientific Research Applications
2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide finds applications across various fields:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Its unique structure makes it a candidate for probing biological pathways and molecular interactions.
Industry: Used in the synthesis of specialty chemicals and as a catalyst in certain reactions.
Mechanism of Action
Molecular Targets and Pathways
The compound's effects are mediated through its interaction with specific molecular targets, such as enzymes or receptors. Its acetamide and trifluoromethyl groups play critical roles in binding to these targets, modulating their activity and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
N-(3-(trifluoromethyl)phenyl)acetamide
6-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline
Highlighting Uniqueness
Compared to these similar compounds, 2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide stands out due to its combined structural elements, which enhance its reactivity and biological activity, making it particularly valuable in scientific research and industrial applications.
Properties
IUPAC Name |
2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O2/c1-11-5-6-15-12(7-11)8-17(26)24(23-15)10-16(25)22-14-4-2-3-13(9-14)18(19,20)21/h2-4,8-9,11H,5-7,10H2,1H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHXBWCUPUWWTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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